molecular formula C20H20N2O4 B14511287 Benzene-1,2-diamine bis(benzoic acid) CAS No. 63082-95-1

Benzene-1,2-diamine bis(benzoic acid)

Cat. No.: B14511287
CAS No.: 63082-95-1
M. Wt: 352.4 g/mol
InChI Key: CDINKCFZXDDTHP-UHFFFAOYSA-N
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Description

Benzene-1,2-diamine bis(benzoic acid) is an organic compound that consists of a benzene ring substituted with two amino groups at the 1 and 2 positions, and two benzoic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,2-diamine bis(benzoic acid) typically involves the reaction of benzene-1,2-diamine with benzoic acid derivatives. One common method is the condensation reaction between benzene-1,2-diamine and benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of benzene-1,2-diamine bis(benzoic acid) may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques also plays a crucial role in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2-diamine bis(benzoic acid) undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as zinc powder in ethanol or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of benzene-1,2-diamine bis(benzoic acid).

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene-1,2-diamine bis(benzoic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds such as benzimidazoles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of benzene-1,2-diamine bis(benzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine:

    Benzoic acid: A simple aromatic carboxylic acid used in food preservation and pharmaceuticals.

Uniqueness

Benzene-1,2-diamine bis(benzoic acid) is unique due to the presence of both amino and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

63082-95-1

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

benzene-1,2-diamine;benzoic acid

InChI

InChI=1S/2C7H6O2.C6H8N2/c2*8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h2*1-5H,(H,8,9);1-4H,7-8H2

InChI Key

CDINKCFZXDDTHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)N)N

Origin of Product

United States

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